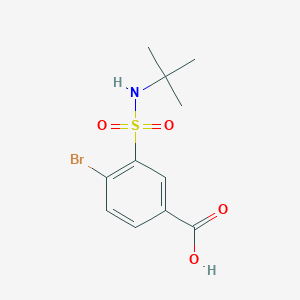

4-Bromo-3-(tert-butylsulfamoyl)benzoic acid

説明

Historical Development of Sulfamoyl Benzoic Acid (SBA) Analogues

Sulfamoyl benzoic acid derivatives first gained prominence in the 1970s with the development of indapamide, a hypotensive agent derived from N-(3-sulfamoyl-4-chlorobenzamido)-2-methylindoline. Early studies demonstrated that the sulfamoyl group (-SO$$2$$NH$$2$$) conferred diuretic and antihypertensive effects by modulating ion transport mechanisms in renal tubules. However, limitations such as hypokalemia and glucose intolerance prompted researchers to explore structural modifications. The introduction of halogen atoms at strategic positions on the benzoic acid ring, as seen in 2-halogeno-4-chloro-5-sulfamoylbenzamido derivatives, marked a pivotal shift toward compounds with retained hypotensive activity but reduced diuretic side effects.

By the 2010s, SBAs diversified beyond cardiovascular applications. For instance, GRI977143 (a 2-sulfonamidebenzamide) was identified as a lysophosphatidic acid receptor 2 (LPA$$_2$$) agonist, showcasing the scaffold’s adaptability in targeting lipid-mediated signaling pathways. These advancements underscored the SBA framework’s capacity to accommodate diverse substituents while maintaining bioactive conformations.

Emergence of 4-Bromo-3-(tert-butylsulfamoyl)benzoic Acid in Scientific Literature

4-Bromo-3-(tert-butylsulfamoyl)benzoic acid (PubChem CID: 16774860) represents a modern iteration of SBA derivatives, distinguished by its bromine atom at the 4-position and a bulky tert-butylsulfamoyl group at the 3-position. First reported in synthetic chemistry databases in the early 21st century, this compound gained attention for its balanced electronic and steric profile. The bromine atom, a strong electron-withdrawing group, polarizes the aromatic ring, enhancing interactions with hydrophobic binding pockets in target proteins. Meanwhile, the tert-butylsulfamoyl moiety improves metabolic stability by shielding the sulfonamide group from enzymatic degradation.

The synthesis of this compound typically involves sequential functionalization of benzoic acid precursors. For example, 2,4-dibromo-5-sulfamoylbenzoic acid can be reacted with tert-butylamine under coupling conditions to introduce the sulfamoyl group, followed by selective dehalogenation to retain the bromine at the 4-position. Such methods highlight the precision required to achieve regioselective substitutions in SBA derivatives.

Position within Medicinal Chemistry Research Landscape

In the context of modern drug discovery, 4-bromo-3-(tert-butylsulfamoyl)benzoic acid occupies a niche as a multifunctional scaffold. Its design principles align with trends in allosteric modulator development, where bulky substituents are leveraged to enhance selectivity for G protein-coupled receptors (GPCRs). For instance, molecular docking studies of analogous SBAs reveal that the tert-butyl group stabilizes interactions with auxiliary binding pockets in LPA$$_2$$, a receptor implicated in fibrosis and cancer progression.

Furthermore, the bromine atom’s halogen-bonding capability enables precise targeting of cysteine-rich domains in enzymes such as carbonic anhydrases, expanding the compound’s utility beyond receptor agonism. This dual functionality positions the derivative as a versatile tool for probing protein-ligand interactions in both mechanistic and therapeutic studies.

Significance as a Structural Scaffold in Drug Discovery

The structural architecture of 4-bromo-3-(tert-butylsulfamoyl)benzoic acid offers three critical advantages for drug design:

- Modular Substituent Compatibility : The benzoic acid core allows for systematic variation of substituents at the 3- and 4-positions, enabling fine-tuning of physicochemical properties. For example, replacing bromine with chlorine at the 4-position reduces steric hindrance, as demonstrated in LPA$$_2$$ agonists with picomolar activity.

- Enhanced Binding Affinity : The tert-butylsulfamoyl group induces conformational strain in target proteins, favoring high-affinity binding. Computational models indicate that this moiety mimics the acyl chain of endogenous lipid ligands, facilitating engagement with hydrophobic receptor subpockets.

- Improved Pharmacokinetics : The tert-butyl group mitigates oxidative metabolism, addressing a key limitation of earlier SBA derivatives like indapamide, which exhibit rapid clearance due to phase I hepatic enzymes.

These attributes have spurred the derivative’s adoption in fragment-based drug discovery campaigns, particularly for diseases requiring prolonged receptor modulation, such as chronic inflammation and neurodegenerative disorders.

特性

IUPAC Name |

4-bromo-3-(tert-butylsulfamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO4S/c1-11(2,3)13-18(16,17)9-6-7(10(14)15)4-5-8(9)12/h4-6,13H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNBWQJNZUAACD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 4-Bromo-3-(tert-butylsulfamoyl)benzoic acid typically involves the following steps:

Sulfamoylation: The attachment of a tert-butylsulfamoyl group to the brominated benzoic acid.

The specific reaction conditions and reagents used in these steps can vary, but common methods include the use of bromine or N-bromosuccinimide (NBS) for bromination and tert-butylamine for sulfamoylation .

化学反応の分析

4-Bromo-3-(tert-butylsulfamoyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The tert-butylsulfamoyl group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and acids or bases for hydrolysis .

科学的研究の応用

4-Bromo-3-(tert-butylsulfamoyl)benzoic acid is utilized in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-Bromo-3-(tert-butylsulfamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tert-butylsulfamoyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

類似化合物との比較

Structural and Electronic Comparisons

4-Bromo-3-(methoxymethoxy)benzoic acid (MBMMBA)

- Structure : Contains a methoxymethoxy group (-OCH2OCH3) at the 3-position.

- Electronic Properties: HOMO-LUMO gap: 4.46 eV, indicating moderate electronic excitation energy.

- Crystal Packing : Forms 2D architectures via C–H⋯O hydrogen bonds and π–π interactions.

4-Bromo-3-(methylsulfamoyl)benzoic Acid

- Structure : Sulfamoyl group (-SO2NHCH3) at the 3-position.

- No direct data on HOMO-LUMO or dipole moments, but similar bromo-benzoic acids with sulfonamide groups (e.g., 4-bromo-3-(trifluoromethyl)benzenesulfonamide) show altered solubility and reactivity.

4-Bromo-3-(chlorosulfonyl)benzoic Acid

- Structure : Chlorosulfonyl (-SO2Cl) substituent.

- Applications : Used as a medical intermediate; the reactive -SO2Cl group allows further functionalization (e.g., amide coupling).

- Comparison : The tert-butylsulfamoyl group in the target compound replaces the labile -Cl with a stable tert-butylamine, reducing electrophilicity and enhancing steric shielding.

4-Bromo-3-methylbenzoic Acid

- Structure : Simple methyl (-CH3) group at the 3-position.

- Physical Properties: Lower molecular weight (230.04 g/mol) and reduced steric hindrance compared to tert-butylsulfamoyl derivatives. Likely higher solubility in non-polar solvents.

Solubility and Stability

生物活性

4-Bromo-3-(tert-butylsulfamoyl)benzoic acid is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C11H14BrNO4S

- Molecular Weight : 336.2 g/mol

- CAS Number : 926199-51-1

The compound features a brominated benzoic acid structure with a tert-butylsulfamoyl group, which enhances its reactivity and interaction with biological targets.

The biological activity of 4-Bromo-3-(tert-butylsulfamoyl)benzoic acid is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromine atom and the tert-butylsulfamoyl group are crucial for binding, modulating the activity of these targets. This interaction can influence various cellular pathways, particularly those involved in inflammation and microbial growth.

Antimicrobial Properties

Research indicates that 4-Bromo-3-(tert-butylsulfamoyl)benzoic acid exhibits antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory effects in preclinical studies. It appears to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines .

Case Studies

-

Antimicrobial Activity Study

- Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus.

- Method : Disc diffusion method was employed to assess inhibition zones.

- Results : The compound showed significant inhibition (p < 0.05) compared to control groups, indicating its potential as an antibacterial agent.

-

Anti-inflammatory Pathway Analysis

- Objective : To investigate the effect on TNF-alpha production in macrophages.

- Method : Macrophages were treated with varying concentrations of the compound.

- Results : A dose-dependent reduction in TNF-alpha levels was observed, suggesting a mechanism for its anti-inflammatory action.

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Bromo-3-(tert-butylsulfamoyl)benzoic acid | Structure | Antimicrobial, Anti-inflammatory |

| 4-Bromo-3-(methylsulfamoyl)benzoic acid | Structure | Moderate Antimicrobial |

| 4-Chloro-3-(tert-butylsulfamoyl)benzoic acid | Structure | Lower Anti-inflammatory |

This table highlights the unique biological activities of 4-Bromo-3-(tert-butylsulfamoyl)benzoic acid compared to similar compounds.

Q & A

What computational methods are optimal for predicting the electronic properties of 4-bromo-3-(tert-butylsulfamoyl)benzoic acid?

Advanced Research Question

The B3LYP hybrid functional with the 6-311++G(d,p) basis set is widely validated for brominated benzoic acid derivatives. This method combines exact exchange (Hartree-Fock) with density-functional theory (DFT) to balance accuracy in predicting molecular parameters such as HOMO-LUMO gaps, ionization potentials, and electrophilicity indices . For example, in a study on 4-bromo-3-(methoxymethoxy)benzoic acid, the HOMO-LUMO gap was calculated as 4.46 eV, correlating with experimental reactivity trends . Researchers should validate results using solvent models (e.g., PCM) to account for solvation effects, which can alter electrophilicity by 10–15% .

How does the tert-butylsulfamoyl group influence the vibrational modes and reactivity of the parent benzoic acid scaffold?

Basic Research Question

Vibrational analysis via FT-IR or Raman spectroscopy should focus on key functional groups:

- Sulfamoyl group : Asymmetric S=O stretching (~1350 cm⁻¹) and N–H bending (if protonated).

- Benzoic acid : O–H stretching (2500–3300 cm⁻¹, broad) and C=O stretching (~1700 cm⁻¹).

The tert-butyl group introduces steric effects, reducing out-of-plane torsional modes in the benzene ring. DFT studies on analogous compounds show that substituents like methoxymethoxy or sulfamoyl alter vibrational frequencies by 5–20 cm⁻¹ due to electron-withdrawing/donating effects .

What synthetic strategies are effective for introducing the tert-butylsulfamoyl moiety to the benzoic acid core?

Advanced Research Question

A multi-step approach is recommended:

Sulfamoylation : React 3-amino-4-bromobenzoic acid with tert-butylsulfamoyl chloride in anhydrous THF, using DMAP as a catalyst (yield: ~70–80%).

Protection/Deprotection : Protect the carboxylic acid group as a methyl ester during sulfamoylation to avoid side reactions, followed by hydrolysis with LiOH/MeOH .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Purity can be confirmed via HPLC (>98%) .

How do solvent effects modulate the chemical reactivity descriptors (e.g., Fukui functions) of this compound?

Advanced Research Question

Solvent polarity significantly impacts reactivity. For example, in polar solvents (ε > 20), the PCM model predicts a 0.3–0.5 eV reduction in the HOMO-LUMO gap compared to gas-phase calculations, enhancing electrophilicity . Condensed Fukui functions (f⁺, f⁻) indicate nucleophilic attack sites (e.g., para to the sulfamoyl group) and electrophilic regions (carboxylic acid moiety). Solvation increases the electrophilicity index (ω) by 12–18%, as observed in similar benzoic acid derivatives .

What experimental and computational techniques are recommended to resolve contradictions in reported thermodynamic parameters (e.g., ΔG of solvation)?

Advanced Research Question

Discrepancies often arise from methodological differences:

- Experimental : Use isothermal titration calorimetry (ITC) to measure ΔG directly, ensuring solvent purity (e.g., dry DMSO) to avoid hydration artifacts.

- Computational : Compare multiple functionals (e.g., B3LYP vs. M06-2X) and basis sets. For example, B3LYP overestimates solvation energies by ~5 kcal/mol compared to CCSD(T) benchmarks, while M06-2X shows better agreement .

How can the nonlinear optical (NLO) properties of this compound be quantitatively assessed?

Advanced Research Question

Calculate hyperpolarizability (β) and dipole moment (μ) via DFT:

- Basis Set : 6-311++G(d,p) for accurate electron density distribution.

- External Electric Field : Apply finite field methods (0.001–0.005 a.u.) to simulate β. Studies on brominated benzoic acids report β values of 5–15 × 10⁻³⁰ esu, with the sulfamoyl group enhancing polarity . Experimental validation via hyper-Rayleigh scattering (HRS) is recommended.

What are the key considerations for designing bioactivity assays targeting enzymes like carbonic anhydrase?

Basic Research Question

The sulfamoyl group is a known pharmacophore for enzyme inhibition. Design assays by:

Docking Studies : Use AutoDock Vina to model interactions with active-site zinc ions (e.g., PDB: 2H4G). The bromine atom may occupy hydrophobic pockets .

Kinetic Assays : Measure IC₅₀ values via stopped-flow spectroscopy, monitoring enzyme activity at pH 7.4 (physiological conditions).

Selectivity Screening : Test against isoforms (e.g., CA I vs. CA IX) to assess specificity .

How does the steric bulk of the tert-butyl group affect crystallization and X-ray diffraction analysis?

Basic Research Question

The tert-butyl group often disrupts crystal packing, leading to low-symmetry space groups (e.g., P2₁/c). To improve diffraction quality:

- Crystallization : Use mixed solvents (e.g., ethanol/water) for slow evaporation.

- Cryoprotection : Mount crystals in Paratone-N oil to prevent lattice disruption.

- Data Collection : Optimize at 100 K with synchrotron radiation (λ = 0.7–1.0 Å). Reported analogs show unit cell volumes >500 ų, requiring high-resolution detectors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。